molecular formula C10H8O4 B13477241 7-Methoxy-1-benzofuran-5-carboxylic acid

7-Methoxy-1-benzofuran-5-carboxylic acid

Cat. No.: B13477241
M. Wt: 192.17 g/mol
InChI Key: DCZLTBXYLNKCHO-UHFFFAOYSA-N
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Description

7-Methoxy-1-benzofuran-5-carboxylic acid is a benzofuran derivative featuring a methoxy group at position 7 and a carboxylic acid moiety at position 5. Benzofuran-based compounds are of significant interest in medicinal chemistry due to their diverse bioactivities, including neuroprotective and antioxidant properties . For instance, 7-methoxy-2-benzofuran-carboxylic acid derivatives have been synthesized via coupling with substituted anilines to yield neuroprotective agents .

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

7-methoxy-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C10H8O4/c1-13-8-5-7(10(11)12)4-6-2-3-14-9(6)8/h2-5H,1H3,(H,11,12)

InChI Key

DCZLTBXYLNKCHO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1-benzofuran-5-carboxylic acid typically involves the cyclization of appropriately substituted phenols with bromoalkynes. One-pot reactions based on palladium-catalyzed C-H bond functionalization are commonly used . Another method involves the acid-catalyzed cyclization of compounds containing carbonyl groups by dehydration .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using palladium or platinum catalysts. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides.

  • Esterification : Reacting with methanol in the presence of H₂SO₄ yields the methyl ester derivative.

  • Amidation : Conversion to an amide is achieved via an acid chloride intermediate (using SOCl₂), followed by reaction with amines like aniline .

Reaction TypeReagents/ConditionsProductYield
EsterificationCH₃OH, H₂SO₄, refluxMethyl 7-methoxy-1-benzofuran-5-carboxylate85%
AmidationSOCl₂ → RNH₂7-Methoxy-N-(substituted phenyl)benzofuran-5-carboxamide42–78%

Reduction Reactions

The carboxylic acid group is reduced to a primary alcohol using strong reducing agents:

  • LiAlH₄ in anhydrous THF reduces the -COOH group to -CH₂OH.

  • Catalytic hydrogenation (H₂/Pd-C) selectively reduces double bonds in the benzofuran ring while preserving the methoxy group.

Reducing AgentConditionsProduct
LiAlH₄THF, 0°C → RT7-Methoxy-1-benzofuran-5-methanol
H₂/Pd-CEthanol, 50°CDihydro-7-methoxy-1-benzofuran-5-carboxylic acid

Halogenation

Electrophilic halogenation occurs at electron-rich positions of the benzofuran ring:

  • Bromination : N-Bromosuccinimide (NBS) in CCl₄ introduces bromine at position 4 or 6 .

  • Chlorination : Cl₂ in acetic acid substitutes hydrogen at position 2.

Halogenation TypeReagentsPosition Substituted
BrominationNBS, CCl₄, FeCl₃C4 or C6
ChlorinationCl₂, CH₃COOHC2

Oxidation and Decarboxylation

The carboxylic acid group can undergo oxidative decarboxylation:

  • KMnO₄ in acidic conditions removes CO₂, forming 7-methoxy-1-benzofuran.

  • CrO₃ oxidizes the furan ring to a quinone derivative under controlled pH.

Oxidizing AgentConditionsProduct
KMnO₄H₂SO₄, Δ7-Methoxy-1-benzofuran
CrO₃pH 2–3, 60°C7-Methoxy-1-benzofuran-5-quinone

Cyclization and Ring Modification

The compound serves as a precursor for fused heterocycles:

  • Intramolecular Claisen Rearrangement : Heating with CsF forms 2-methylbenzofuran derivatives .

  • Pd-Catalyzed Coupling : Reacts with alkynes to generate biaryl structures .

ReactionCatalysts/ReagentsProduct
Claisen RearrangementCsF, DMF, 120°C7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde
Sonogashira CouplingPd(PPh₃)₄, CuI7-Methoxy-2-(phenylethynyl)-1-benzofuran-5-carboxylic acid

Biological Activity and Mechanistic Insights

The compound’s reactivity underpins its bioactivity:

  • Antimicrobial Action : Inhibits bacterial DNA gyrase via chelation of Mg²⁺ ions.

  • Anticancer Activity : Induces apoptosis in cancer cells by disrupting mitochondrial membrane potential .

Key Reaction Trends

  • Positional Selectivity : Electron-donating methoxy group directs electrophiles to positions 4 and 6 .

  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction rates in nucleophilic substitutions .

This compound’s versatility in synthetic chemistry and bioactivity highlights its importance in drug discovery and materials science. Experimental protocols and yields are optimized for scalability, as demonstrated in industrial-scale applications .

Scientific Research Applications

Scientific Research Applications

  • Chemistry: It serves as a building block in synthesizing more complex benzofuran derivatives.
  • Biology: The compound exhibits antibacterial, antifungal, and anticancer properties.
  • Medicine: Benzofuran derivatives are explored for potential therapeutic uses, such as treating skin diseases, cardiovascular conditions, and neurodegenerative disorders.
  • Industry: It is utilized in developing new materials, dyes, and polymers due to its unique chemical properties.

Chemical Reactions Analysis

7-Methoxy-1-benzofuran-5-carboxylic acid can undergo several types of chemical reactions:

  • Oxidation: It can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms. Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
  • Substitution: Electrophilic substitution reactions can introduce new functional groups on the benzofuran ring using reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

The major products of these reactions include various substituted benzofurans, alcohols, and quinones, depending on the specific reaction conditions and reagents.

This compound is of interest in medicinal chemistry because of its diverse biological activities, especially in oncology and antimicrobial research.

Anticancer Research: Studies on the cytotoxic effects of benzofuran derivatives, including this compound, have demonstrated its effectiveness against cancer cell lines like A549 (lung), ME-180 (cervical), and HT-29 (colon). The compound has shown high inhibition rates compared to control groups. Molecular docking analyses suggest strong binding affinities to targets involved in cancer progression, indicating potential therapeutic applications.

Antimicrobial Studies: Research into the antimicrobial properties of benzofuran derivatives, including this compound, has shown the inhibition of pathogens like Mycobacterium tuberculosis and Staphylococcus aureus. The compound's mechanism may involve targeting critical bacterial enzymes, making it vital for developing new antimicrobial agents.

Additional Research Findings:

  • Cytotoxicity: It has a dose-dependent cytotoxic effect on cancer cells, with specific structural modifications enhancing its potency.
  • Antioxidant Properties: The compound exhibits antioxidant activity, potentially contributing to neuroprotective effects by inhibiting oxidative stress pathways.

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 7-Methoxy-1-benzofuran-5-carboxylic acid and its analogs:

Compound Name Molecular Formula Substituent Positions Functional Groups Key Structural Features References
This compound C₁₀H₈O₄ 7-OCH₃, 5-COOH Methoxy, carboxylic acid Benzofuran core
5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid C₁₀H₁₀O₄ 5-OCH₃, 7-COOH Methoxy, carboxylic acid Partially saturated benzofuran ring
Methyl 7-methoxybenzofuran-5-carboxylate C₁₁H₁₀O₄ 7-OCH₃, 5-COOCH₃ Methoxy, methyl ester Ester derivative of target compound
7-Methoxy-5-methyl-1-benzofuran-3-carboxylic acid C₁₁H₁₀O₄ 7-OCH₃, 5-CH₃, 3-COOH Methoxy, methyl, carboxylic acid Methyl substitution at position 5
7-Methoxy-1,3-benzodioxole-5-carboxylic acid C₉H₈O₅ 7-OCH₃, 5-COOH Methoxy, carboxylic acid Benzodioxole core (two oxygen atoms)
5-Fluoro-1-benzothiophene-2-carboxylic acid C₉H₅FO₂S 5-F, 2-COOH Fluoro, carboxylic acid Benzothiophene core (sulfur atom)

Biological Activity

7-Methoxy-1-benzofuran-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a methoxy group at the 7-position and a carboxylic acid at the 5-position. This unique arrangement is crucial for its biological properties, allowing interactions with various biomolecules.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The methoxy and carboxylic acid groups facilitate these interactions, impacting various cellular pathways:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially through the inhibition of bacterial enzymes or disruption of cell membranes.
  • Anticancer Activity : Research indicates that it modulates signaling pathways associated with cell proliferation and apoptosis, leading to reduced tumor growth in various cancer cell lines .

Biological Activity Overview

The following table summarizes the biological activities of this compound across different studies:

Activity Type Cell Lines Tested Inhibition Rates (%)
AnticancerK-562 (Leukemia)56.84
NCI-H460 (Lung Cancer)80.92
HCT-116 (Colon Cancer)72.14
U251 (CNS Cancer)73.94
AntimicrobialMycobacterium tuberculosis (M. tuberculosis H37Rv)Significant activity observed
Staphylococcus aureusMIC < 10 µg/mL

Anticancer Research

A study focusing on the cytotoxic effects of benzofuran derivatives, including this compound, demonstrated its effectiveness against multiple cancer cell lines such as A549 (lung), ME-180 (cervical), and HT-29 (colon). The compound showed promising results with inhibition rates significantly higher than control groups .

Antimicrobial Studies

Investigations into the antimicrobial properties revealed that derivatives of benzofuran, including this compound, inhibited the growth of pathogens like Mycobacterium tuberculosis and Staphylococcus aureus. The compound's mechanism appears to involve targeting critical bacterial enzymes, which is vital for developing new antimicrobial agents .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Cytotoxicity : It has been shown to have a dose-dependent cytotoxic effect on cancer cells, with specific structural modifications enhancing its potency.
  • Molecular Docking Studies : Molecular docking analyses indicate strong binding affinities to various targets involved in cancer progression, suggesting potential therapeutic applications .
  • Antioxidant Properties : The compound also exhibits antioxidant activity, which may contribute to its neuroprotective effects by inhibiting oxidative stress pathways.

Q & A

Q. What are the standard synthetic routes for 7-methoxy-1-benzofuran-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis typically involves cyclization of substituted phenolic precursors or functionalization of benzofuran scaffolds. For example, spirocyclic benzofuran derivatives (e.g., analogs in ) are synthesized via acid-catalyzed cyclization under reflux conditions. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., H₂SO₄ or PTSA). Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of methoxy-substituted intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR: Assign methoxy (-OCH₃) protons at δ ~3.8–4.0 ppm and carboxylic acid protons (if protonated) at δ ~12–14 ppm. Aromatic protons in the benzofuran ring appear as multiplet signals between δ 6.5–8.0 ppm .
  • FT-IR: Confirm the carboxylic acid group (C=O stretch at ~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₁₀H₈O₄ has a theoretical mass of 192.173 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer: Discrepancies often arise from substituent positioning (e.g., 5- vs. 7-methoxy) or electronic effects. For example:
  • Antioxidant Activity: The 7-methoxy derivative may exhibit higher activity than 5-methoxy analogs due to enhanced resonance stabilization of radical intermediates (see comparative data in for similar compounds) .
  • Cytotoxicity: Use SAR (Structure-Activity Relationship) studies to correlate substituent effects with bioactivity. Computational tools (e.g., molecular docking) can model interactions with targets like COX-2 or NADPH oxidase .

Q. What strategies optimize the aqueous solubility of this compound for in vitro assays?

  • Methodological Answer:
  • Salt Formation: Convert the carboxylic acid to a sodium or potassium salt to improve solubility.
  • Co-solvent Systems: Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while avoiding precipitation.
  • Prodrug Design: Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in biological systems .

Q. How do steric and electronic effects of the methoxy group influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer:
  • Steric Effects: The 7-methoxy group directs electrophiles to the less hindered 5-position due to steric blocking at adjacent positions.
  • Electronic Effects: Methoxy’s electron-donating nature activates the benzofuran ring, favoring nitration or halogenation at the 5-position. Computational studies (e.g., Fukui function analysis) can predict reactivity patterns .

Data-Driven Research Challenges

Q. How can researchers validate the purity of this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer:
  • HPLC-MS/MS: Use reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid. Monitor for parent ion [M-H]⁻ at m/z 191.06 and fragment ions (e.g., m/z 147 for decarboxylation products).
  • Calibration Curves: Spike known concentrations into blank matrices (e.g., plasma) to assess recovery rates (target: ≥85%) and limit of quantification (LOQ) .

Q. What in silico tools are recommended for predicting the metabolic fate of this compound?

  • Methodological Answer:
  • ADMET Predictors: Software like SwissADME or ADMETlab 2.0 models phase I/II metabolism, highlighting potential demethylation (via CYP450 enzymes) or glucuronidation of the carboxylic acid group.
  • Metabolite Identification: Use mass defect filtering (e.g., ±50 mDa) in LC-HRMS data to detect hydroxylated or conjugated metabolites .

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